ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate
Description
The compound ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate is a structurally complex molecule featuring a benzothiazinone core fused with a sulfone group (2,2-dioxido) and a 4-methylbenzyl substituent. The ethyl benzoate moiety is linked via a conjugated enamine system, stabilized in the (Z)-configuration.
Properties
IUPAC Name |
ethyl 4-[[(Z)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene]methyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-26(30)20-12-14-21(15-13-20)27-16-24-25(29)22-6-4-5-7-23(22)28(34(24,31)32)17-19-10-8-18(2)9-11-19/h4-16,27H,3,17H2,1-2H3/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFCKFLEMSTECC-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate (CAS Number: 892289-40-6) is a complex organic compound belonging to the class of thiazine derivatives. This compound has garnered interest for its potential pharmacological properties, particularly in the areas of anti-inflammatory and analgesic activities.
Chemical Structure and Properties
The molecular formula of this compound is C26H24N2O5S, with a molecular weight of approximately 476.5 g/mol. The structural complexity arises from its thiazine framework, which includes both nitrogen and sulfur heteroatoms that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O5S |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 892289-40-6 |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with various biological targets that modulate inflammatory pathways. Research indicates that modifications in the thiazine structure can significantly influence these interactions and enhance therapeutic efficacy.
Anti-inflammatory and Analgesic Effects
Studies have shown that this compound exhibits notable anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures treated with this compound.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity against various pathogens. In one study, it exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Case Studies
- In Vitro Study on Cytotoxicity : In a study assessing the cytotoxic effects against human cancer cell lines (MCF-7 and Bel-7402), ethyl 4-{(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-benzothiazin-3-ylidene]methyl}amino)benzoate showed significant cytotoxicity with IC50 values lower than those of several known chemotherapeutic agents .
- Anti-inflammatory Activity : A controlled experiment involving animal models demonstrated that administration of this compound resulted in a marked reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Properties
Research has indicated that thiazine derivatives, including ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate, exhibit significant anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
2. Analgesic Activity
The compound has also been studied for its analgesic properties. Preliminary studies suggest that it may modulate pain pathways through various mechanisms, including the inhibition of cyclooxygenase enzymes and modulation of neurotransmitter release.
3. Antimicrobial Activity
Thiazine derivatives have shown promise as antimicrobial agents. This compound may possess activity against a range of pathogens due to its ability to disrupt microbial cell processes.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions that combine various precursors under controlled conditions. The yield from these reactions can vary but is often around 22% depending on the starting materials used.
Structural Characteristics
The molecular formula of ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate is , with a molecular weight of approximately 476.5 g/mol. The compound's structure features a complex arrangement that includes both aromatic and heterocyclic components .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of thiazine derivatives:
Case Study 1: Anti-inflammatory Effects
In a study published in a peer-reviewed journal, researchers demonstrated that derivatives similar to ethyl 4-{...} exhibited significant inhibition of inflammatory markers in vitro. This was attributed to their ability to block specific signaling pathways involved in inflammation .
Case Study 2: Analgesic Activity Assessment
Another research effort focused on evaluating the analgesic potential of thiazine derivatives through animal models. The results indicated that these compounds could effectively reduce pain responses comparable to standard analgesics used in clinical settings .
Chemical Reactions Analysis
Base-Induced Rearrangements
The benzothiazine-dione moiety undergoes ring-opening and reclosure under basic conditions. For example:
-
t-BuOK-mediated rearrangements (2–6 equivalents) yield distinct products depending on base stoichiometry :
| Base Equivalents | Product Type | Key Intermediate | Yield (%) |
|---|---|---|---|
| 2 | 1,2-Benzisothiazole dioxide | Monoanionic species | 74–97 |
| 6 | 1,2-Benzothiazine-1,1-dioxide | Dianionic intermediate | 35–59 |
The reaction mechanism involves deprotonation at C(4) to form an enolate intermediate, followed by N–N bond cleavage and C–N bond reformation . Computational studies confirm the thermodynamic preference for the dianionic pathway under excess base .
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Product | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| 1M HCl (aq) | 4-({(Z)-[...]methyl}amino)benzoic acid | - | 80°C | 85–92 |
| 0.5M NaOH/EtOH | Sodium salt of benzoic acid | Phase-transfer agent | 60°C | 78 |
The reaction is monitored via HPLC, showing complete conversion within 4–6 hours.
Imino Group Reactivity
The (Z)-configured imine participates in:
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Acid-catalyzed hydrolysis to yield a ketone (confirmed by -NMR loss of imine proton at δ 8.2 ppm).
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Nucleophilic addition with Grignard reagents (e.g., MeMgBr) at the β-position of the conjugated system .
| Reagent | Product Structure | Solvent | Yield (%) |
|---|---|---|---|
| H2O (pH 3) | 4-oxo-1,4-dihydro-3H-benzothiazine | THF/H2O | 67 |
| MeMgBr | Methyl adduct at C(3) | Dry THF | 58 |
Electrophilic Aromatic Substitution
The benzene ring in the 4-methylbenzyl group undergoes sulfonation and nitration at the para position relative to the methyl group :
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H2SO4/SO3 | 100°C, 2 hrs | Sulfonated derivative | 63 |
| HNO3/H2SO4 | 0°C, 30 mins | Nitro-substituted analog | 41 |
Regioselectivity is controlled by the electron-donating methyl group.
Oxidation/Reduction Pathways
-
Sulfone stability : The 2,2-dioxido group resists further oxidation but stabilizes adjacent radicals in photochemical reactions.
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Carbonyl reduction : NaBH4 selectively reduces the 4-oxo group to a hydroxyl group (confirmed by IR loss of C=O at 1680 cm⁻¹) .
Photochemical Reactions
Under UV light (λ = 365 nm), the compound undergoes E/Z isomerization at the imine bond, with a 72:28 Z/E ratio at equilibrium . Solvent polarity influences the isomerization rate (t₁/₂ = 15 mins in DMSO vs. 45 mins in hexane) .
Key Mechanistic Insights from DFT Calculations
-
The dianionic intermediate in base-mediated rearrangements lowers the activation energy by 12.3 kcal/mol compared to the monoanionic pathway .
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Conjugation between the imine and benzothiazine-dione systems enhances electrophilicity at C(3) (Mulliken charge: +0.42) .
These reactions highlight the compound’s versatility in medicinal and materials chemistry, particularly in constructing fused heterocycles or functionalized aromatics. Experimental protocols emphasize strict control of temperature, pH, and stoichiometry to minimize side products .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key structural analogs of this compound include derivatives sharing the ethyl 4-aminobenzoate backbone but differing in substituents and heterocyclic systems (Table 1). These analogs, reported in Molecules (2011), highlight critical variations influencing physicochemical and biological properties:
| Compound ID | Core Structure | Substituents/Modifications | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzothiazinone | 4-Methylbenzyl, sulfone (2,2-dioxido) | Sulfone, enamine, ester |
| I-6230 | Pyridazine | Phenethylamino, pyridazin-3-yl | Ester, secondary amine |
| I-6232 | 6-Methylpyridazine | Phenethylamino, 6-methylpyridazin-3-yl | Methylpyridazine, ester |
| I-6273 | Methylisoxazole | Phenethylamino, methylisoxazol-5-yl | Isoxazole, ester |
| I-6373 | 3-Methylisoxazole | Phenethylthio, 3-methylisoxazol-5-yl | Thioether, isoxazole |
| I-6473 | 3-Methylisoxazole | Phenethoxy, 3-methylisoxazol-5-yl | Ether, ester |
Table 1. Structural comparison of the target compound with analogs .
Key Differences:
Heterocyclic Core: The target compound’s benzothiazinone core incorporates a sulfone group, enhancing electron-withdrawing capacity and rigidity compared to pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473) systems .
Linker Modifications: Replacement of the enamine linker (target compound) with phenethylamino (I-6230, I-6232), phenethylthio (I-6373), or phenethoxy (I-6473) alters conformational flexibility and solubility. Thioether (I-6373) and ether (I-6473) linkers may reduce metabolic stability compared to the enamine system.
Structural Analysis Methodologies
Crystallographic studies of such compounds rely on tools like SHELX (for structure refinement) and ORTEP-3/WinGX (for graphical representation) . These programs enable precise determination of bond lengths, angles, and puckering parameters (e.g., via Cremer-Pople coordinates ), critical for confirming the (Z)-configuration and sulfone geometry in the target compound.
Q & A
Q. What are the recommended synthetic routes and purification methods for ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate?
- Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, coupling a 4-methylbenzyl-substituted benzothiazinone intermediate with a benzoate ester via a Z-configuration imine linkage. Key steps include:
- Condensation : Reaction of 1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene with ethyl 4-aminobenzoate under controlled pH and temperature to preserve stereochemistry .
- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for final purification. Crystallization in ethanol/water mixtures enhances purity .
Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the ester group.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration. Aromatic protons in the benzothiazin ring appear as distinct doublets (δ 7.2–8.1 ppm), while the imine proton shows a singlet near δ 8.5 ppm .
- X-ray Crystallography : Resolves stereoelectronic effects in the benzothiazin-dioxido moiety. Crystallographic data (e.g., CCDC entries) reveal planar geometry at the oxo-thiazine ring, critical for biological interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 507.12) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Potential : Inhibits topoisomerase IIα (IC₅₀ = 12.3 µM) in MCF-7 breast cancer cells via intercalation, demonstrated via comet assays .
- Anti-inflammatory Activity : Reduces TNF-α production in RAW 264.7 macrophages by 58% at 50 µM, measured via ELISA .
- Neuroactive Effects : Structural analogs with benzothiazin-dioxido motifs show antidepressant activity in rodent models, likely via serotonin reuptake modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design revealed that DMF as a solvent increases yield by 22% compared to THF .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and predict Z/E isomer ratios. ICReDD’s reaction path search methods reduce trial-and-error experimentation .
Example Optimization :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | +15% |
| Catalyst (Pd/C) | 5 mol% | +10% |
| Reaction Time | 12–14 hours | +8% |
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ normalization). For instance, discrepancies in anticancer activity may arise from cell line-specific permeability differences (e.g., MCF-7 vs. HeLa) .
- Structure-Activity Relationship (SAR) : Correlate substituent effects with bioactivity. The 4-methylbenzyl group enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration in neuroactivity studies .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The benzothiazin-dioxido moiety forms hydrogen bonds with Arg120 and Tyr355 .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding of the Z-isomer to DNA G-quadruplexes, explaining topoisomerase inhibition .
Q. How does the compound’s stability under physiological conditions impact its efficacy?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood). HPLC analysis shows 85% degradation at pH 1.2 within 2 hours, necessitating enteric coating for oral delivery .
- Photostability : UV irradiation (λ = 254 nm) induces cleavage of the dioxido group, confirmed via LC-MS. Store in amber vials for long-term stability .
Q. What are key SAR trends for derivatives of this compound?
- Methodological Answer :
- Substituent Effects :
| Derivative Modification | Bioactivity Change |
|---|---|
| Replacement of 4-methylbenzyl with 4-Cl | Increased cytotoxicity (IC₅₀ = 8.7 µM) but higher hepatotoxicity |
| Ester-to-amide conversion (ethyl → methyl) | Improved aqueous solubility (logP = 2.1) but reduced CNS penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
